tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate: is a heterocyclic compound that features a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable ester, followed by cyclization to form the furo-pyridine ring system. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and protein-ligand interactions .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and other desirable characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
- 4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
- tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido
- 2-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine
Uniqueness: tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate is unique due to its fused furo-pyridine ring system, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate (CAS No. 478625-47-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
- Molecular Formula : C12H15NO4
- Molecular Weight : 237.25 g/mol
- CAS Number : 478625-47-7
Synthesis
The synthesis of this compound has been developed through various methodologies, often focusing on optimizing yield and purity. A notable approach involves the use of non-nucleoside inhibitors of human herpesvirus polymerases, which has been shown to yield compounds with high specificity against viral DNA polymerases compared to human counterparts .
Antiviral Activity
Research indicates that derivatives of this compound exhibit potent antiviral properties. Specifically, studies have identified it as a non-nucleoside inhibitor of human herpesvirus polymerases such as HCMV, HSV-1, EBV, and VZV. These compounds demonstrated high selectivity for viral over human DNA polymerases, suggesting a promising therapeutic application in antiviral drug development .
The mechanism by which tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine exerts its antiviral effects is believed to involve the inhibition of viral DNA synthesis. This is critical in preventing viral replication and propagation within host cells. The specificity towards viral polymerases minimizes potential side effects associated with traditional antiviral therapies that may affect human DNA polymerases.
Case Studies
- Inhibition Studies : In vitro studies have shown that the compound effectively inhibits the replication of several herpesviruses at low micromolar concentrations. The IC50 values reported for these compounds range from 0.5 to 5 µM, indicating strong antiviral potential .
- Selectivity Index : The selectivity index (SI) for the compound has been calculated to be significantly high when compared to other known antiviral agents, highlighting its potential as a safer alternative in clinical applications .
Data Table
Property | Value |
---|---|
Molecular Formula | C12H15NO4 |
Molecular Weight | 237.25 g/mol |
CAS Number | 478625-47-7 |
Antiviral Activity | High specificity for viral DNA polymerases |
IC50 | 0.5 - 5 µM |
Selectivity Index | High |
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)13-6-9(14)8-4-5-16-10(8)7-13/h4-5H,6-7H2,1-3H3 |
InChI Key |
PUYNQPOQXPJXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CO2)C(=O)C1 |
Origin of Product |
United States |
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